Home > Products > Screening Compounds P7579 > N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide - 918505-61-0

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide

Catalog Number: EVT-285967
CAS Number: 918505-61-0
Molecular Formula: C22H18F2N4O3S
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRAF Inhibitor is any agent that inhibits the serine/threonine-protein kinase BRAF(B-RAF).

Vemurafenib (PLX4032)

    Compound Description: Vemurafenib, also known as PLX4032, is a potent and selective inhibitor of the BRAF kinase, particularly the BRAFV600E mutation. [] It is used for the treatment of patients with metastatic melanoma harboring the BRAFV600E mutation. [] The chemical structure of Vemurafenib is N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide. []

PROPANE-I-SULFONIC ACID {3-[5-(4-CHLORO-PHENYL)-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONYL]-2,4-DIFLUORO-PHENYL}-AMIDE

    Compound Description: This compound, whose structure is evident in its name, is the primary focus of a European patent. [] Although the patent focuses on compositions and uses, the compound likely exhibits biological activity.

    Compound Description: This particular compound is highlighted as a preferred example within a patent focusing on pyrrolo[2,3-d]pyrimidine derivatives as kinase modulators. [] These modulators, including this specific compound, are particularly relevant for targeting Raf kinases and hold therapeutic potential for diseases like melanoma, colorectal cancer, and polycystic kidney disease. []

Overview

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide, also known by its chemical identifier CAS No. 918505-61-0, is a complex organic compound that belongs to the class of BRAF inhibitors. These compounds target the BRAF kinase, which is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell growth and survival. Mutations in the BRAF gene, particularly the V600E mutation, are associated with various cancers including melanoma and colorectal cancer .

Source and Classification

This compound is classified under pyrrolo[2,3-b]pyridine derivatives, which are known for their potential therapeutic applications in oncology. The synthesis and characterization of such compounds have been documented in various scientific literature and patents, highlighting their significance in drug discovery and development .

Synthesis Analysis

The synthesis of N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide involves several key steps:

  1. Formation of the Core Structure: The initial step typically involves the synthesis of the pyrrolo[2,3-b]pyridine scaffold through cyclization reactions that incorporate various heterocyclic components.
  2. Functionalization: Subsequent steps include introducing functional groups such as difluoro and sulfonamide moieties. For instance, difluorination can be achieved using fluorinating agents under controlled conditions.
  3. Final Assembly: The final compound is assembled through coupling reactions involving the core structure and the desired substituents, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Buchwald-Hartwig reactions to achieve high yields and purity .

Technical Details

The synthesis typically requires careful control of reaction conditions including temperature, solvent choice (such as dichloromethane or acetonitrile), and the use of inert atmospheres to prevent degradation of sensitive intermediates .

Molecular Structure Analysis

The molecular formula of N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide is C22H18F2N4O3SC_{22}H_{18}F_2N_4O_3S, with a molecular weight of approximately 456.5 g/mol.

Chemical Reactions Analysis

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide participates in several chemical reactions relevant to its function as a BRAF inhibitor:

  1. Targeting BRAF Kinase: The compound inhibits BRAF kinase activity by binding to its active site, preventing phosphorylation of downstream substrates involved in cell proliferation.
  2. Degradation Pathways: Recent studies have explored its role in targeted protein degradation mechanisms via PROTAC technology (proteolysis targeting chimeras), enhancing selectivity towards mutant BRAF proteins while minimizing off-target effects .

Technical Details

The chemical reactivity is influenced by the presence of electron-withdrawing groups (like difluoromethyl) which stabilize certain transition states during enzymatic interactions.

Mechanism of Action

The mechanism of action for N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide primarily involves:

  1. Inhibition of BRAF Activity: By binding to the ATP-binding site on the BRAF kinase domain, it prevents ATP from engaging with BRAF, thereby inhibiting downstream signaling pathways that promote tumor growth.
  2. Induction of Apoptosis: The inhibition leads to reduced cell proliferation and may induce apoptosis in cancer cells harboring specific BRAF mutations.

Data Supporting Mechanism

Studies have shown that compounds like this one exhibit significant antiproliferative effects on cancer cell lines with BRAF mutations when assessed through cell viability assays and Western blot analyses for downstream signaling markers .

Physical and Chemical Properties Analysis

Physical Properties

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide is typically characterized by:

  • Appearance: Colorless to pale yellow solid.

Chemical Properties

The compound is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but exhibits limited solubility in water due to its hydrophobic character.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to assess purity and structural integrity during synthesis .

Applications

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide has significant applications in scientific research:

  1. Cancer Therapeutics: As a potent BRAF inhibitor, it is investigated for treating various cancers associated with BRAF mutations.
  2. Drug Development: Its structure serves as a lead compound for developing new therapeutic agents targeting similar pathways.

This compound exemplifies the ongoing efforts in medicinal chemistry to design effective inhibitors against critical oncogenic targets within cancer biology.

Introduction to N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide

Chemical Identification and Nomenclature

IUPAC Nomenclature and Structural Validation

The compound is unambiguously identified by the IUPAC name N-(2,4-difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide, reflecting its complete structural hierarchy. It bears the CAS Registry Number 918505-61-0, serving as a universal identifier across chemical databases and commercial catalogs [1] [5]. The molecular formula is established as C₂₂H₁₈F₂N₄O₃S, corresponding to a molecular weight of 456.47 g/mol, with density reported as 1.45 g/cm³ [1]. Structural validation is confirmed through spectral data (InChIKey: SUNCACOTKLUNHD-UHFFFAOYSA-N) and systematic crystallographic analysis referenced in patent documentation [5].

Table 1: Systematic Nomenclature and Identifiers

Nomenclature TypeIdentifier
IUPAC NameN-(2,4-difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide
CAS Registry Number918505-61-0
Molecular FormulaC₂₂H₁₈F₂N₄O₃S
Molecular Weight456.47 g/mol
SynonymsBRAF inhibitor, SureCN150401, JSPY-st000259, CS-0055, HY-10247, KB-59764
InChIKeySUNCACOTKLUNHD-UHFFFAOYSA-N

Systematic Analysis of Functional Groups and Substituent Roles

The molecular architecture incorporates four critical functional domains that collectively govern its physicochemical and biological behavior:

  • Pyrrolo[2,3-b]pyridine Core: A tricyclic nitrogen-rich heterocycle serving as the central scaffold, providing planar rigidity and facilitating π-stacking interactions with biological targets. The 1H-tautomer predominates in physiological conditions [3] [6].
  • 3-Pyridinyl Substituent: Positioned at the 5-site of the pyrrolopyridine ring, this electron-deficient aromatic system enhances water solubility and participates in hydrogen bonding via its tertiary nitrogen [6].
  • 2,4-Difluorophenyl Moiety: Linked via an amide bond to the pyrrolopyridine core, the ortho- and para-fluorine atoms induce electron-withdrawing effects and sterically constrain rotational freedom, optimizing target binding geometry [6].
  • Isopropylsulfinamide Group: The N-linked ‒S(=O)‒CH(CH₃)₂ unit confers chiral polarity and serves as a hydrogen bond donor/acceptor pair, crucial for kinase active site engagement. This distinguishes it from sulfonamide analogs by enhanced stereoelectronic tunability [1] [8].

The amide linker between the difluorophenyl and pyrrolopyridine groups adopts a trans-configuration, maximizing conjugation and molecular planarity critical for biological activity [3].

Table 2: Functional Group Contributions to Molecular Properties

Functional DomainStructural RoleBiological Role
Pyrrolo[2,3-b]pyridine corePlanar tricyclic scaffold with H-bond donor/acceptor sitesFacilitates ATP-competitive binding to kinase catalytic cleft
3-Pyridinyl substituentPeripheral aromatic system with basic nitrogenEnhances solubility; forms salt bridges with aspartate/glutamate residues
2,4-Difluorophenyl moietyElectron-deficient aryl group with steric constraintsOptimizes hydrophobic pocket occupancy; directs amide orientation
IsopropylsulfinamideChiral S=O/N-H group with branched alkyl chainProvides H-bonding motifs; modulates membrane permeability
Amide linkerConjugated carbonyl connecting phenyl and heterocycleEnforces coplanarity; participates in H-bond networks with kinase hinge region

Comparative Analysis with Structurally Related Sulfinamide Derivatives

Divergences in pharmacological profiles emerge when comparing this compound to its structural analogs:

  • Sulfinamide vs. Sulfonamide Bioisosterism: Replacement of the sulfonyl (‒SO₂‒) group in analogs like N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (IC₅₀ = 44.0 nM) with the sulfinyl (‒S=O) group reduces topological polar surface area by ≈15%, enhancing membrane penetrability. The chiral sulfur center also introduces stereoselective binding possibilities absent in symmetrical sulfonamides [8].
  • Heterocycle Hybridization Impact: The 5-(pyridin-3-yl)-pyrrolopyridine system demonstrates ≈10-fold greater BRAF inhibition potency than simpler pyridyl derivatives (e.g., 2,6-difluoro-3-(propylsulfonylamino)-N-pyridin-3-ylbenzamide, IC₅₀ > 3000 nM). This underscores the binding affinity advantage conferred by extended π-delocalized systems [8].
  • Halogen Substitution Effects: Unlike chloro-substituted analogs (e.g., N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide), the fluorine-free pyridine moiety at position 5 reduces metabolic deactivation risks associated with cytochrome P450-mediated dehalogenation [6].

These strategic modifications position the compound as a structurally optimized entity within the sulfinamide-based BRAF inhibitor class.

Historical Context and Discovery Timeline

Key Milestones in Sulfinamide-Based Compound Development

The emergence of this compound reflects a decade-long evolution in targeted kinase inhibitor design:

  • 2011: Initial disclosure in patent WO/2011103196 A1 as "Compound P-0850", marking the first report of its synthesis and BRAF inhibitory activity. This patent established the critical structure-activity relationship (SAR) paradigm linking pyrrolopyridine sulfinamides to kinase selectivity [1].
  • 2013: Advancements in scalable synthesis reported in WO2013181415A1, which detailed novel palladium-catalyzed cross-coupling methodologies for constructing the 5-(pyridin-3-yl)-pyrrolo[2,3-b]pyridine core. This addressed prior challenges in achieving regioselective heterocycle functionalization [3].
  • 2015-Present: Commercial availability through specialty chemical suppliers (e.g., BOC Sciences, MedChemExpress) enabled broad pharmacological profiling. The compound has since served as a lead structure for developing second-generation inhibitors like vemurafenib analogs [5].

This trajectory parallels the broader shift in oncology therapeutics from nonspecific cytotoxic agents toward genetically-targeted interventions, with sulfinamide derivatives representing a strategic response to acquired resistance against first-generation RAF inhibitors.

Table 3: Historical Milestones in Development

TimelineDevelopment MilestoneSignificance
2011Patent WO/2011103196 A1 discloses compound as BRAF inhibitorEstablished core scaffold for selective kinase targeting
2012–2013Synthetic optimization in WO2013181415A1Enabled gram-scale production via improved heterocycle coupling methodologies
2013–2014Entry into commercial catalogs (e.g., Shanghai FWD Chemicals)Facilitated global accessibility for research applications
2015–PresentUtilization as reference compound in kinase profiling studiesValidated mechanism of action; informed design of clinical candidates with improved selectivity

Role of Hybrid Heterocyclic Systems in Modern Medicinal Chemistry

The compound epitomizes the rational heterocycle hybridization strategy prevalent in contemporary drug design. Its pyrrolo[2,3-b]pyridine scaffold merges electronic features of indole (electron-rich) and pyridine (electron-deficient) systems, creating a bidirectional pharmacophore capable of multi-point target engagement [3] [6]. This design philosophy addresses historical limitations of monocyclic agents:

  • Binding Affinity Optimization: The planar, fused heterocycle system increases van der Waals contact surface with kinase hydrophobic pockets I and II by ≈40% compared to single-ring inhibitors, translating to sub-nanomolar potency improvements [6].
  • Resistance Mitigation: Hybrid frameworks enable alternate binding modes when mutations occur at gatekeeper residues (e.g., BRAF V600E), reducing susceptibility to acquired resistance—a frequent failure mode of early-generation inhibitors [6] [8].
  • ADMET Profiling: Integration of the sulfinamide moiety with nitrogen-rich heterocycles balances lipophilicity (LogP ≈5.56) and polar surface area (≈107 Ų), achieving favorable blood-brain barrier penetration for potential CNS malignancy applications [1] [8].

These innovations underscore the compound's significance as a prototype for next-generation kinase inhibitors exploiting multicyclic topological complexity and chiral sulfur chemistry to overcome therapeutic challenges.

Properties

CAS Number

918505-61-0

Product Name

N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide

IUPAC Name

N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide

Molecular Formula

C22H18F2N4O3S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27)

InChI Key

SUNCACOTKLUNHD-UHFFFAOYSA-N

SMILES

CC(C)S(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F

Solubility

Soluble in DMSO

Synonyms

PLX4032-analog; PLX 4032 analog; PLX-4032 analog; R7204 analog; RG 7204 analog; RO5185426 analog; Vemurafenib-Analog

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.